6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC15004192
Molecular Formula: C22H20Cl2N4O2
Molecular Weight: 443.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20Cl2N4O2 |
|---|---|
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | 6-(2-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C22H20Cl2N4O2/c23-16-4-3-5-17(14-16)26-10-12-27(13-11-26)22(30)15-28-21(29)9-8-20(25-28)18-6-1-2-7-19(18)24/h1-9,14H,10-13,15H2 |
| Standard InChI Key | ABFHUGWAWGRGKI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Introduction
6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a pyridazinone core, with chlorophenyl and piperazine substituents, which confer distinct chemical reactivity and biological properties.
Biological Activity
Research indicates that 6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone exhibits significant biological activity, particularly as an acetylcholinesterase inhibitor. This mechanism is crucial for enhancing cholinergic signaling, which is vital for cognitive processes. The compound's potential therapeutic implications extend to treating neurodegenerative diseases like Alzheimer's disease by improving memory and cognitive functions through increased acetylcholine levels in the brain.
Synthesis and Optimization
The synthesis of 6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multi-step organic reactions. Optimization of these synthetic routes is essential for enhancing yield and purity, especially for potential pharmaceutical applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone | Pyridazinone core with chlorophenyl and piperazine | Acetylcholinesterase inhibitor |
| 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | Similar pyridazinone structure | Potential neuroactive properties |
| 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde | Quinazoline core with chlorophenyl | Anticancer activity reported |
| 4-(4-Chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | Fluorinated variant of pyridazinone | Varied biological activities |
Future Research Directions
Further research is necessary to fully elucidate the pharmacological profile and interaction mechanisms of 6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone with diverse biological targets. This includes in-depth studies on its efficacy, safety, and potential therapeutic applications in treating neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume